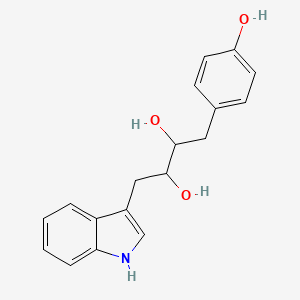
CT Resin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CT Resin, also known as 2-chlorotrityl chloride resin, is a widely used compound in the field of solid-phase peptide synthesis. This resin is particularly valued for its ability to facilitate the synthesis of peptides with an acid termination. The resin’s structure includes a polystyrene backbone with 2-chlorotrityl chloride functional groups, which provide reactive sites for peptide assembly.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-chlorotrityl chloride resin typically involves the chemical coupling of 1-chlorine-2-dichloro-diphenyl benzene with low cross-linked polystyrene. This process does not require the use of organic metal reagents, making it simpler and more feasible for industrial production .
Industrial Production Methods: In industrial settings, the resin is activated using thionyl chloride in anhydrous dichloromethane. This activation process is crucial as it enhances the resin’s loading capacity and synthetic yield. The optimized procedure involves varying the amount of thionyl chloride to achieve different degrees of activation, making the resin suitable for synthesizing longer peptides .
化学反应分析
Types of Reactions: CT Resin primarily undergoes substitution reactions due to the presence of the 2-chlorotrityl chloride groups. These reactions are essential for attaching amino acids during peptide synthesis.
Common Reagents and Conditions:
Reagents: Thionyl chloride, anhydrous dichloromethane, N,N-diisopropylethylamine, dimethylformamide, and trifluoroacetic acid.
Conditions: The reactions are typically carried out under anhydrous conditions to prevent moisture from affecting the resin’s reactivity.
Major Products: The primary products formed from these reactions are peptides with an acid termination, which are crucial for various biological and medicinal applications .
科学研究应用
CT Resin has a wide range of applications in scientific research:
Chemistry: Used extensively in solid-phase peptide synthesis for creating peptides with high purity and yield.
Biology: Facilitates the study of protein interactions and functions by enabling the synthesis of specific peptide sequences.
Medicine: Plays a crucial role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of various bioactive peptides and small medicinal peptides.
作用机制
The mechanism of action of CT Resin involves its ability to act as a solid support for peptide synthesis. The 2-chlorotrityl chloride groups on the resin react with amino acids, forming stable bonds that allow for the sequential addition of amino acids. This process is facilitated by the resin’s high loading capacity and reactivity, which ensures efficient peptide assembly .
相似化合物的比较
Merrifield Resin: Another widely used resin in solid-phase peptide synthesis, but it requires harsher reaction conditions.
Wang Resin: Known for its use in synthesizing peptides with a carboxyl-terminal amide.
Uniqueness of CT Resin: this compound stands out due to its mild reaction conditions and high loading capacity, which reduce the risk of side reactions and improve the overall yield and purity of the synthesized peptides .
属性
CAS 编号 |
153191-90-3 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



